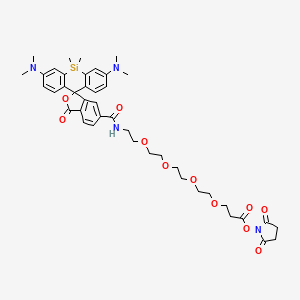
SiR-PEG4-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SiR-PEG4-NHS ester is a near-infrared fluorescent dye widely used in various scientific fields. This compound is particularly valuable for its ability to label biomolecules and particles, making it a crucial tool in biological and chemical research . The near-infrared fluorescence of this compound allows for deep tissue imaging and minimal background interference, enhancing the clarity and precision of imaging studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-NHS ester involves the conjugation of silicon rhodamine (SiR) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The process typically begins with the activation of the carboxyl group of SiR using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of NHS to form the NHS ester intermediate . This intermediate is then reacted with PEG under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
SiR-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) in proteins, peptides, and other biomolecules, forming stable amide bonds . This reaction is typically carried out in slightly basic buffers (pH 7-9) to facilitate the nucleophilic attack by the amino groups .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins, and buffers like phosphate-buffered saline (PBS) or HEPES.
Conditions: The reaction is usually performed at room temperature in an aqueous medium.
Major Products
The primary product of the reaction between this compound and a biomolecule is a conjugate where the SiR-PEG4 moiety is covalently attached to the biomolecule via an amide bond .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of SiR-PEG4-NHS ester involves the formation of a covalent bond between the NHS ester group and primary amino groups in target biomolecules. This reaction forms a stable amide bond, effectively labeling the biomolecule with the SiR-PEG4 moiety . The near-infrared fluorescence of the SiR component allows for the visualization and tracking of the labeled biomolecules in various biological and chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG4-NHS ester: Another NHS ester compound used for biotinylation of proteins and other biomolecules.
MS(PEG)4 Methyl-PEG-NHS ester: A methyl-terminated PEG compound activated as an NHS ester for covalent pegylation of primary amines.
Azido-PEG4-NHS ester: Contains an azide group that reacts with alkyne groups in click chemistry reactions.
Uniqueness
SiR-PEG4-NHS ester is unique due to its near-infrared fluorescence, which allows for deep tissue imaging and minimal background interference. This property makes it particularly valuable for in vivo imaging and other applications where high sensitivity and specificity are required .
Propiedades
Fórmula molecular |
C42H52N4O11Si |
|---|---|
Peso molecular |
817.0 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H52N4O11Si/c1-44(2)29-8-11-32-35(26-29)58(5,6)36-27-30(45(3)4)9-12-33(36)42(32)34-25-28(7-10-31(34)41(51)56-42)40(50)43-16-18-53-20-22-55-24-23-54-21-19-52-17-15-39(49)57-46-37(47)13-14-38(46)48/h7-12,25-27H,13-24H2,1-6H3,(H,43,50) |
Clave InChI |
YGIKLMOBIXWEJT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


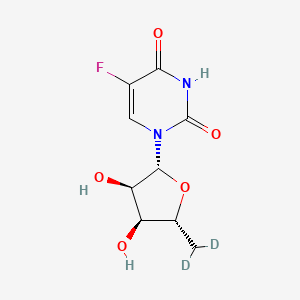
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)



![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
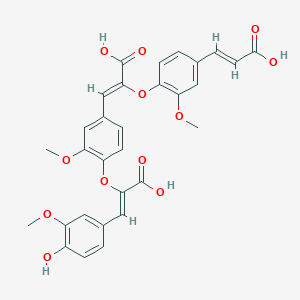
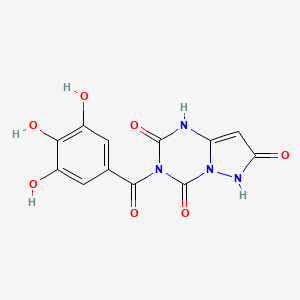
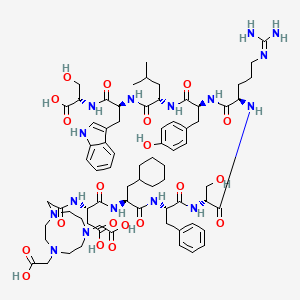
![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide](/img/structure/B12388341.png)

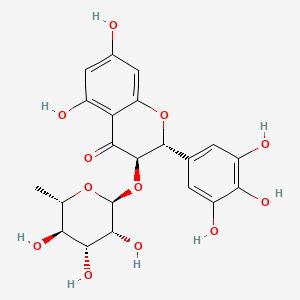
![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)

